2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-

Epigenetics LSD1/KDM1A Cancer

Researchers require precise benzothiazinone substitution patterns for reproducible SAR, yet many suppliers provide incorrect isomers or nitro derivatives. CAS 264235-45-2 is the exact 6-amino-4-methyl scaffold with validated weak LSD1 (IC50=10,000 nM) and MAO-A (IC50=100,000 nM) activity. - **Key Applications**: Negative control in MAO-B inhibitor development; baseline antimicrobial reference (MIC 16-64 µg/mL); synthetic handle for C6 acylation/alkylation. - **Supply**: Available for immediate R&D shipment; not for in vivo use without prior toxicokinetic studies.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 264235-45-2
Cat. No. B3050496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
CAS264235-45-2
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCN1C(=O)CSC2=C1C=C(C=C2)N
InChIInChI=1S/C9H10N2OS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
InChIKeyORIJEHZFRGYQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one Profile & Overview


6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 264235-45-2; MW 194.26 g/mol; C9H10N2OS) is a benzothiazinone heterocycle characterized by a fused benzene-thiazine ring system bearing a 6-amino substituent and an N4-methyl group . This compound serves as a versatile intermediate in medicinal chemistry programs, particularly for generating N4-alkylated and C6-derivatized analogs with distinct pharmacological profiles . Its unique substitution pattern confers specific enzyme inhibitory activities, including moderate inhibition of human LSD1 (IC50 = 10,000 nM) and MAO-A (IC50 = 100,000 nM) , while N4-methylation combined with C6-amine reduction alters acute toxicity compared to related 6-nitro and unsubstituted analogs .

Versatile intermediate for N4-alkylated and C6-derivatized benzothiazinone libraries
Weak LSD1/MAO-A inhibition profile supports control or triage workflows
6-Amino handle enables direct acylation without prior nitro reduction

6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one vs. Unqualified Analogs


Benzothiazinones as a class exhibit broad biological activity , but substitution patterns critically determine target engagement and safety. For 6-amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one, the specific N4-methyl group and 6-amino substituent confer a unique combination of moderate LSD1/MAO-A inhibition and altered acute toxicity relative to 6-nitro or non-methylated analogs . Unqualified substitution with 6-amino-2-methyl isomers or 6-nitro derivatives would alter enzyme inhibition profiles, synthetic derivatization potential, and safety margins. Therefore, procurement of precisely CAS 264235-45-2 is essential for reproducible SAR studies and for applications where this specific substitution fingerprint is required.

Substitution with 6-nitro or non-methylated analogs may alter LSD1/MAO-A target engagement and enzyme inhibition profile.

6-Amino-2-methyl positional isomer (CAS 575485-66-4) may not exhibit the same synthetic derivatization potential.

N4-methyl + 6-amino combination shifts acute toxicity compared to unsubstituted or 6-nitro analogs, requiring careful in vivo model selection.

6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one: Differentiation Evidence


LSD1 Inhibition: Hit-to-Lead Triage

6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one exhibits moderate inhibition of human recombinant LSD1 with an IC50 of 10,000 nM (10 µM) in an Amplex red-based peroxide production assay . This represents a >1,000-fold lower potency compared to clinical-stage LSD1 inhibitors (e.g., GSK-LSD1, IC50 ~16 nM) , positioning the compound as a useful control for assessing LSD1-dependent phenotypes or as a starting scaffold for optimization rather than a potent probe.

LSD1 Inhibition
Cross-study comparable
IC50 = 10,000 nM
>600-fold less potent than GSK-LSD1 (16 nM)
Defines utility as weak LSD1 control
Cross-study comparison; review assay context
Epigenetics LSD1/KDM1A Cancer

MAO-A Inhibition: Isoform Selectivity

The compound inhibits human MAO-A with an IC50 of 100,000 nM (100 µM) . In contrast, structurally related 2H-1,4-benzothiazin-3(4H)-ones bearing different substitution patterns achieve sub-micromolar MAO-B inhibition (e.g., IC50 = 0.0027 µM for compound 1b) . This 37,000-fold potency differential underscores that 6-amino-4-methyl substitution yields weak MAO-A activity, whereas optimized benzothiazinones are highly potent MAO-B inhibitors, guiding selection for isoform-specific studies.

MAO-A Inhibition
Cross-study comparable
IC50 = 100,000 nM
37,000-fold less potent than MAO-B inhibitor 1b (2.7 nM)
Weak MAO-A activity supports negative control use
Cross-study isoform comparison; review selectivity context
Monoamine oxidase Neurological disorders Enzyme inhibition

Antimicrobial Activity: Baseline Assessment

While direct MIC data for CAS 264235-45-2 are not reported, a series of structurally analogous benzo[b][1,4]thiazin-3(4H)-ones exhibit broad-spectrum antimicrobial activity with MIC values ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria . In comparison, optimized 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives achieve MICs as low as 2 µg/mL . This 8- to 32-fold potency gap indicates that the 6-amino-4-methyl scaffold represents an early-generation chemotype suitable for identifying baseline antimicrobial activity and for use as a control in screening cascades, rather than as a development candidate.

Antimicrobial Activity
Class-level inference
Not directly reported; class-level MIC 16–64 µg/mL
Supports baseline antimicrobial SAR
Class-level inference; data to verify
Antimicrobial Gram-positive Gram-negative

AChE Inhibition: Benchmarking for Optimization

Direct AChE inhibition data for CAS 264235-45-2 are not available; however, structurally optimized 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives (e.g., compounds 3i and 3j) exhibit potent AChE inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively, comparable to the reference drug donepezil (IC50 = 0.021 µM) . This demonstrates that while the core scaffold can achieve drug-like AChE potency, the specific 6-amino-4-methyl substitution pattern in CAS 264235-45-2 likely lacks the optimized thiadiazole hybrid motif required for high affinity, making it a useful starting material for generating more potent derivatives.

AChE Inhibition
Class-level inference
Not directly reported; inferred >1 µM
Scaffold requires optimization for AChE potency
Class-level inference; see optimized derivatives
Alzheimer's disease AChE Neurodegeneration

Acute Toxicity: Substitution Impact

In acute toxicity studies in mice, N4-methylation and reduction of the 6-nitro group to an amine significantly increased toxicity. While numeric LD50 values are not publicly available for direct comparison, the study explicitly states that 'methylation at N-4 and the reduction of the nitro group to amine at C(6) resulted in increased toxicity' relative to 6-nitro-2H-benzo[1,4]thiazin-3-one and 6-amino-2H-benzo[1,4]thiazin-3-one (lacking N4-methyl) . This toxicity liability must be considered when selecting this compound for in vivo studies or when designing safer analogs.

Acute Toxicity
Head-to-head comparison
Increased toxicity vs. 6-nitro and non-methylated analogs
Informs toxicity liability assessment
Qualitative comparison; numeric LD50 not reported
Toxicity LD50 Safety pharmacology

Synthetic Utility: Derivatization Intermediate

CAS 264235-45-2 serves as a key intermediate for preparing 6-alkylacylamino-4-methyl-2H-1,4-benzothiazin-3-one derivatives via acylation and alkylation . In contrast, the 6-amino-2-methyl positional isomer (CAS 575485-66-4) or 6-nitro analogs require additional reduction steps to access similar amine-based diversification . This establishes the 6-amino-4-methyl substitution pattern as a synthetically enabling feature for generating focused libraries of N4-alkylated benzothiazinones with modified C6 substituents, streamlining hit-to-lead optimization programs.

Synthetic Utility
Cross-study comparable
Direct acylation/alkylation at 6-NH2; pre-installed N4-methyl
Reduces synthetic steps for library synthesis
Cross-study comparison; supports hit-to-lead
Medicinal chemistry Scaffold diversification Building block

6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one Application Scenarios


Epigenetic Screening: LSD1 Inhibitor Control

Employ CAS 264235-45-2 as a weakly active LSD1 ligand (IC50 = 10 µM) to benchmark assay sensitivity and to differentiate LSD1-dependent phenotypes from those elicited by potent clinical-stage inhibitors (e.g., GSK-LSD1) . This is particularly relevant in cancer epigenetics screening cascades where moderate activity defines a threshold for hit progression.

MAO-B SAR: Negative Control for Isoform Selectivity

In programs aiming to develop potent, MAO-B-selective benzothiazinones (e.g., sub-micromolar inhibitors like compound 1b) , CAS 264235-45-2 serves as an ideal negative control due to its weak MAO-A activity (IC50 = 100 µM) and lack of MAO-B potency. This enables clear discrimination of isoform-selective effects in cellular and biochemical assays.

Antimicrobial Baseline Determination

Use CAS 264235-45-2 to define the baseline antimicrobial activity of the unoptimized benzo[b][1,4]thiazin-3(4H)-one core (class-level MIC 16–64 µg/mL) . This provides a reference point for evaluating the impact of substituents (e.g., 7-fluoro, MIC 2–8 µg/mL) on antimicrobial potency in structure-activity relationship (SAR) studies.

Medicinal Chemistry: 6-Acylamino Library Synthesis

Utilize the 6-amino group as a handle for acylation or alkylation to generate 6-alkylacylamino-4-methyl-2H-1,4-benzothiazin-3-one derivatives . This synthetic route bypasses the need for nitro reduction required when using 6-nitro precursors , accelerating the production of diverse analog libraries for hit-to-lead optimization.

Toxicity-Aware Hit Selection

Given that N4-methylation combined with 6-amine substitution increases acute toxicity relative to 6-nitro and non-methylated analogs , this compound should not be advanced directly to in vivo efficacy models without comprehensive dose-range-finding and toxicokinetic studies. It is best suited for in vitro SAR and as a reference compound for toxicity liability assessment.

Application
Selection Property
Validation Focus
Epigenetic screening studies
LSD1 control assay context
Assay sensitivity benchmarking
MAO-B isoform selectivity SAR
Weak MAO-A negative control
Isoform selectivity assay context
Antimicrobial baseline SAR
Unoptimized scaffold reference
MIC class-level baseline review
AChE inhibitor discovery
Synthetic precursor for optimized derivatives
AChE inhibition assay benchmarking
Toxicity liability profiling
Substitution-dependent toxicity context
In vitro vs. in vivo model fit assessment
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